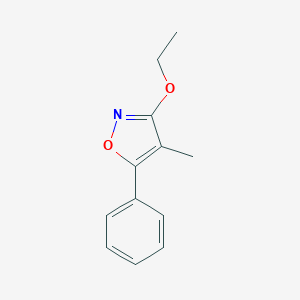
3-Ethoxy-4-methyl-5-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methyl-5-phenylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methyl-5-phenylisoxazole involves the inhibition of certain enzymes and receptors. It has been found to be effective in inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of pro-inflammatory molecules. Inhibition of these enzymes by 3-Ethoxy-4-methyl-5-phenylisoxazole can help in reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethoxy-4-methyl-5-phenylisoxazole have been studied extensively. It has been found to be effective in reducing inflammation and pain in various animal models. It has also been found to be effective in reducing the growth of cancer cells in vitro. In addition, 3-Ethoxy-4-methyl-5-phenylisoxazole has been found to have antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Ethoxy-4-methyl-5-phenylisoxazole in lab experiments is its specificity towards certain enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these enzymes and receptors. Another advantage is its ability to inhibit the activity of COX-2 and LOX, which makes it a potential therapeutic agent for various diseases.
However, there are also some limitations associated with the use of 3-Ethoxy-4-methyl-5-phenylisoxazole in lab experiments. One of the major limitations is its potential toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is its instability in solution, which can affect the accuracy of the results obtained.
Future Directions
There are several future directions for the use of 3-Ethoxy-4-methyl-5-phenylisoxazole in scientific research. One direction is the development of more stable analogs of 3-Ethoxy-4-methyl-5-phenylisoxazole that can be used in experiments. Another direction is the exploration of its potential therapeutic applications in various diseases, such as cancer and inflammation. In addition, 3-Ethoxy-4-methyl-5-phenylisoxazole can be used as a tool for studying the mechanism of action of various enzymes and receptors, which can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, 3-Ethoxy-4-methyl-5-phenylisoxazole is a valuable tool for scientific research due to its potential applications in various fields. It has been found to be effective in inhibiting the activity of certain enzymes and receptors, making it a potential therapeutic agent for various diseases. However, there are also some limitations associated with its use in lab experiments. Further research is needed to explore its potential applications and to develop more stable analogs of 3-Ethoxy-4-methyl-5-phenylisoxazole.
Synthesis Methods
The synthesis of 3-Ethoxy-4-methyl-5-phenylisoxazole involves the reaction between ethyl 2-bromo-2-methylpropionate and phenylhydrazine in the presence of a base. The resulting compound is then treated with acetic anhydride to yield 3-Ethoxy-4-methyl-5-phenylisoxazole. This method has been used successfully by many researchers to obtain pure and high-quality 3-Ethoxy-4-methyl-5-phenylisoxazole.
Scientific Research Applications
3-Ethoxy-4-methyl-5-phenylisoxazole has been used extensively in scientific research due to its potential applications in various fields. It has been used as a tool to study the mechanism of action of various enzymes and receptors. It has also been used as a ligand in drug discovery and development. 3-Ethoxy-4-methyl-5-phenylisoxazole has been found to be effective in inhibiting the activity of certain enzymes and receptors, making it a valuable tool for drug development.
properties
CAS RN |
166180-83-2 |
|---|---|
Product Name |
3-Ethoxy-4-methyl-5-phenylisoxazole |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-9(2)11(15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
KBOKNKLSHZREOJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=NOC(=C1C)C2=CC=CC=C2 |
synonyms |
Isoxazole, 3-ethoxy-4-methyl-5-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)



